molecular formula C7H9ClFNO B1389896 5-Fluoro-2-methoxyaniline hydrochloride CAS No. 326-83-0

5-Fluoro-2-methoxyaniline hydrochloride

Cat. No.: B1389896
CAS No.: 326-83-0
M. Wt: 177.6 g/mol
InChI Key: KZXVFYUNWRUFBB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxyaniline hydrochloride typically involves the reduction of 4-Fluoro-1-methoxy-2-nitrobenzene. This reduction can be achieved using palladium on carbon as a catalyst under a hydrogen atmosphere. The reaction is carried out in methanol, and the product is obtained after filtering the catalyst and evaporating the solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in the formation of amines .

Scientific Research Applications

5-Fluoro-2-methoxyaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyaniline
  • 4-Fluoro-2-methoxyaniline
  • 5-Fluoro-2-ethoxyaniline

Uniqueness

5-Fluoro-2-methoxyaniline hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique balance of reactivity and stability .

Properties

IUPAC Name

5-fluoro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXVFYUNWRUFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673788
Record name 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-83-0
Record name Benzenamine, 5-fluoro-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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